molecular formula C8H5FN2O B6308839 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190309-82-0

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B6308839
CAS RN: 1190309-82-0
M. Wt: 164.14 g/mol
InChI Key: PVKIRVIJUGMNQI-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound with a pyrrolopyridine core. Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is characterized by a pyrrolopyridine core with a fluorine atom at the 4-position and a carbaldehyde group at the 3-position . The exact molecular structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Building Blocks in Drug Synthesis

The compound is used as a building block in the synthesis of various drugs . It’s a part of the fluorinated building blocks, which are often used in drug design due to the unique properties of fluorine .

Inhibitor of Fibroblast Growth Factor Receptor (FGFR)

The compound has shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Anticancer Applications

The compound has been used in the development of anticancer drugs . For instance, drugs containing a pyrrolopyridine scaffold, such as Vemurafenib or Pexidartinib, are used in anticancer therapy .

Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for antiarthritic drug development .

Inhibition of Cell Proliferation

In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cells . For example, it has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Inhibition of Cell Migration and Invasion

The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This suggests potential applications in preventing the spread of cancer.

Lead Compound for Drug Optimization

Due to its low molecular weight and potent activities against FGFR1, 2, and 3, the compound is considered an appealing lead compound beneficial for subsequent optimization .

Role in Signal Transduction Pathways

The FGF–FGFR axis, which the compound can inhibit, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Future Directions

The future directions for research on 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could include further studies on its synthesis, reactivity, and biological activity. Given the reported activities of related pyrrolopyridine derivatives, it could be interesting to explore the potential of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a therapeutic agent, particularly in the context of cancer therapy .

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro studies have shown that 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKIRVIJUGMNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

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